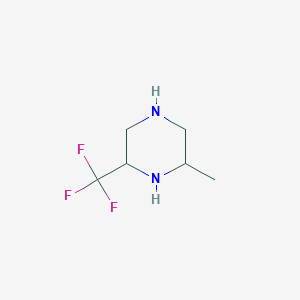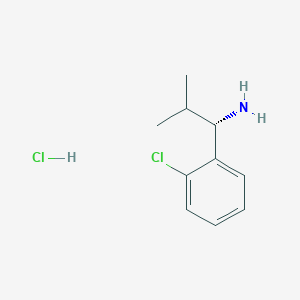
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a chlorophenyl group attached to a methylpropanamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chlorophenylacetone.
Reductive Amination: The 2-chlorophenylacetone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Resolution: The resulting racemic mixture is then resolved using chiral resolution techniques to obtain the (s)-enantiomer.
Hydrochloride Formation: Finally, the (s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products
Oxidation: Formation of 2-chlorophenylacetone or 2-chlorobenzoic acid.
Reduction: Formation of 2-chlorophenylethanol or 2-chlorophenylamine.
Substitution: Formation of various substituted chlorophenyl derivatives.
科学研究应用
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily targets the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin. By modulating these neurotransmitter pathways, the compound can influence mood, cognition, and behavior.
相似化合物的比较
Similar Compounds
- 2-Chlorophenylhydrazine hydrochloride
- 2-Chlorophenyl methylcarbamate
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
(s)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural configuration and its selective interaction with monoamine neurotransmitter systems. This distinguishes it from other similar compounds that may have different pharmacological profiles and applications.
属性
分子式 |
C10H15Cl2N |
|---|---|
分子量 |
220.14 g/mol |
IUPAC 名称 |
(1S)-1-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1 |
InChI 键 |
GFBJTWMFXJYTLE-PPHPATTJSA-N |
手性 SMILES |
CC(C)[C@@H](C1=CC=CC=C1Cl)N.Cl |
规范 SMILES |
CC(C)C(C1=CC=CC=C1Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


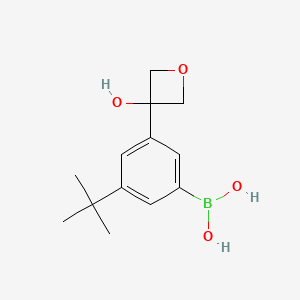
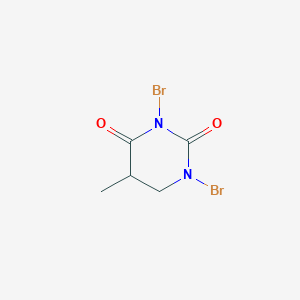
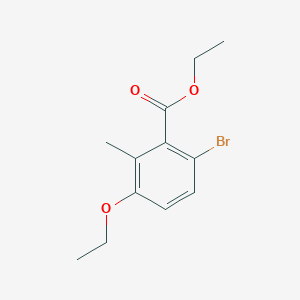
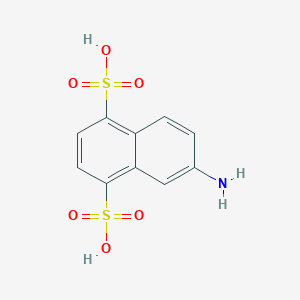
![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)
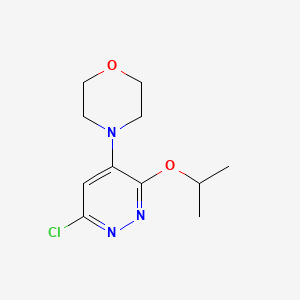

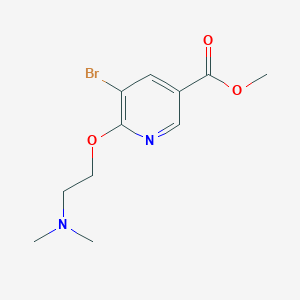
![[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-](/img/structure/B13987653.png)
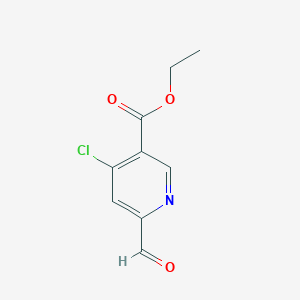
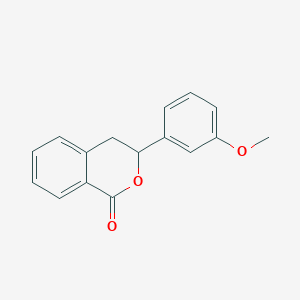
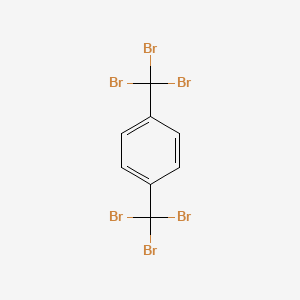
![2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13987676.png)
